2,4-Bis(2-(4-(dimethylamino)phenyl)vinyl)-1-ethylpyridinium iodide

CAS No.: 84195-77-7

Cat. No.: VC17018714

Molecular Formula: C27H32IN3

Molecular Weight: 525.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84195-77-7 |

|---|---|

| Molecular Formula | C27H32IN3 |

| Molecular Weight | 525.5 g/mol |

| IUPAC Name | 4-[(E)-2-[2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-1-ethylpyridin-1-ium-4-yl]ethenyl]-N,N-dimethylaniline;iodide |

| Standard InChI | InChI=1S/C27H32N3.HI/c1-6-30-20-19-24(8-7-22-9-14-25(15-10-22)28(2)3)21-27(30)18-13-23-11-16-26(17-12-23)29(4)5;/h7-21H,6H2,1-5H3;1H/q+1;/p-1 |

| Standard InChI Key | XPRYLWBGHVPGNC-UHFFFAOYSA-M |

| Isomeric SMILES | CC[N+]1=C(C=C(C=C1)/C=C/C2=CC=C(C=C2)N(C)C)/C=C/C3=CC=C(C=C3)N(C)C.[I-] |

| Canonical SMILES | CC[N+]1=C(C=C(C=C1)C=CC2=CC=C(C=C2)N(C)C)C=CC3=CC=C(C=C3)N(C)C.[I-] |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Formula

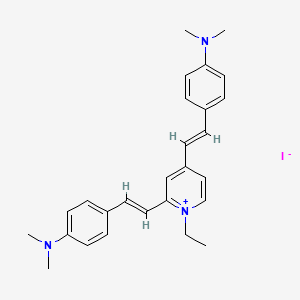

2,4-Bis(2-(4-(dimethylamino)phenyl)vinyl)-1-ethylpyridinium iodide belongs to the class of cationic styryl dyes. Its molecular formula is C27H32IN3, with a molecular weight of 525.5 g/mol . The structure comprises a pyridinium core substituted at the 1-position with an ethyl group and at the 2- and 4-positions with styryl groups bearing dimethylamino substituents (Figure 1). The iodide ion serves as the counterion, balancing the positive charge on the pyridinium ring .

Table 1: Key Identifiers and Descriptors

Structural Analysis

The molecule adopts a planar geometry due to conjugation across the styryl and pyridinium moieties. X-ray crystallography of analogous compounds reveals that the trans-configuration of the vinyl groups maximizes π-orbital overlap, enhancing fluorescence efficiency . The dimethylamino groups act as electron donors, while the pyridinium ring serves as an electron acceptor, creating a push-pull system that redshifts absorption and emission spectra .

Synthesis and Purification

Synthetic Routes

The compound is typically synthesized via a two-step process:

-

Quaternization: 1-Ethylpyridine is reacted with methyl iodide to form 1-ethylpyridinium iodide.

-

Condensation: The pyridinium salt undergoes a Knoevenagel condensation with 4-(dimethylamino)benzaldehyde in the presence of a base (e.g., piperidine) .

Purification involves recrystallization from methanol or dimethyl sulfoxide (DMSO), yielding a red solid with ≥99% purity (HPLC) .

Table 2: Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 267°C (decomposition) | |

| Solubility | DMSO: 0.5 mg/mL; Methanol: soluble | |

| Molar Absorptivity (ε) | 36.0–41.0 L·mol⁻¹·cm⁻¹ at 457–463 nm (methanol) |

Photophysical Properties

Absorption and Emission

The dye exhibits strong absorption in the visible range ( = 457–463 nm in methanol) due to intramolecular charge transfer (ICT) . Fluorescence emission peaks at 610–620 nm, with a quantum yield () of 0.15–0.20 in aqueous solutions . Host-guest complexes with macrocycles like cucurbituril enhance fluorescence by restricting non-radiative decay pathways .

Solvatochromism and Environmental Sensitivity

Applications in Research

Biological Imaging

The dye’s membrane permeability and low cytotoxicity make it suitable for staining mitochondria in live cells. Its accumulation in organelles with high membrane potential () enables real-time tracking of metabolic activity .

Diagnostic Assays

In hematology, the compound serves as a fluorescent probe for detecting nucleic acids and proteins. Its binding to dsDNA via intercalation shifts emission maxima, facilitating quantitative analysis .

Table 3: Key Applications and Performance Metrics

Future Directions

Ongoing research focuses on derivatizing the styryl backbone to improve photostability and two-photon absorption cross-sections. Hybrid materials incorporating this dye into metal-organic frameworks (MOFs) show promise for advanced biosensing platforms .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume